3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride
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Overview
Description
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride can be compared with other similar compounds, such as:
3-Phenyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride: Similar in structure but with a different substituent on the isoxazole ring.
3,5-Dimethyl-4-((piperidin-4-ylmethoxy)methyl)isoxazole hydrochloride: Another isoxazole derivative with different substituents.
5-Cyclohexyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride: A related compound with an oxadiazole ring instead of an isoxazole ring.
Properties
CAS No. |
14716-61-1 |
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Molecular Formula |
C16H21ClN2O |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
3-phenyl-5-(1-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C16H20N2O.ClH/c1-13(18-10-6-3-7-11-18)16-12-15(17-19-16)14-8-4-2-5-9-14;/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3;1H |
InChI Key |
NLTPXOWAKPJTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
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